molecular formula C16H20N4O B2747532 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(tert-butyl)urea CAS No. 2309732-19-0

1-([2,4'-Bipyridin]-4-ylmethyl)-3-(tert-butyl)urea

Cat. No. B2747532
CAS RN: 2309732-19-0
M. Wt: 284.363
InChI Key: WQVMUQAARGZAJC-UHFFFAOYSA-N
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Description

The compound appears to contain a tert-butyl group and a urea group. The tert-butyl group is a simple hydrocarbon moiety used in chemical transformations . Ureas are traditionally synthesized using reagents such as phosgene and isocyanates .


Synthesis Analysis

Ureas have been traditionally synthesized by methodologies mainly based on the use of dangerous reagents such as phosgene and isocyanates. In recent years, these reagents have been increasingly substituted by cleaner alternative and inherently safer compounds .


Molecular Structure Analysis

The tert-butyl group in the compound could contribute to a unique reactivity pattern due to its crowded nature .


Chemical Reactions Analysis

The tert-butyl group has a unique reactivity pattern, which is used in various chemical transformations . A conversion of o-phenylenediamines into benzotriazoles was achieved at room temperature using tert-butyl nitrite .

Scientific Research Applications

Vicinal Sulfoximation of Alkenes

The tert-butyl group in this compound plays a crucial role in a novel reaction : The tert-butyl group in this compound plays a crucial role in a novel reaction: vicinal sulfoximation of alkenes. Researchers have achieved this transformation under mild and metal-free conditions. Here’s how it works:

Harnessing tert-Butyl as a Functional Group

The crowded nature of the tert-butyl group makes it unique and versatile. Researchers have explored its applications beyond the specific compound we’re discussing:

Mechanism of Action

The tert-butyl group can undergo various reactions. For example, in the presence of an acid, it can undergo a deprotection reaction .

Safety and Hazards

High concentrations of tert-butylhydroquinone (TBHQ), a related compound, can lead to health issues like nausea, vomiting, delirium, and in severe cases, collapse .

Future Directions

The discovery of an acid-assisted de-tert-butylation reaction that can instantly “turn off” the dynamicity of hindered urea bonds (HUBs) and thus broaden their applications has been reported .

properties

IUPAC Name

1-tert-butyl-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-16(2,3)20-15(21)19-11-12-4-9-18-14(10-12)13-5-7-17-8-6-13/h4-10H,11H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVMUQAARGZAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=CC(=NC=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({[2,4'-Bipyridine]-4-yl}methyl)-3-tert-butylurea

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